Pyridine, 3-(2-propenyloxy)-

Physical Organic Chemistry Basicity Isomer Comparison

Pyridine, 3-(2-propenyloxy)- (CAS 18343-04-9), also known as 3-(allyloxy)pyridine or 3-prop-2-enoxypyridine , is a heteroaromatic building block of the allyloxypyridine class, characterized by an allyl (2-propenyl) group ether-linked to the 3-position of a pyridine ring. This specific substitution pattern confers a unique combination of physicochemical and reactivity properties compared to its 2- and 4-allyloxy isomers, as well as other 3-alkoxy pyridine analogs.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 18343-04-9
Cat. No. B107982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-(2-propenyloxy)-
CAS18343-04-9
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC=CCOC1=CN=CC=C1
InChIInChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2
InChIKeyKUWSQDFSFCOXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 3-(2-propenyloxy)- (CAS 18343-04-9): A Key Pyridyl Allyl Ether Intermediate with Quantifiable Differential Properties


Pyridine, 3-(2-propenyloxy)- (CAS 18343-04-9), also known as 3-(allyloxy)pyridine or 3-prop-2-enoxypyridine , is a heteroaromatic building block of the allyloxypyridine class, characterized by an allyl (2-propenyl) group ether-linked to the 3-position of a pyridine ring [1]. This specific substitution pattern confers a unique combination of physicochemical and reactivity properties compared to its 2- and 4-allyloxy isomers, as well as other 3-alkoxy pyridine analogs. As a colorless to pale yellow liquid with a molecular weight of 135.16 g/mol , it serves as a versatile intermediate in organic synthesis, particularly for transformations leveraging the reactive terminal alkene, such as Claisen rearrangements and cross-coupling reactions [2]. Its commercial availability at a standard purity of 95% makes it a practical starting material for research and development applications.

Why Generic Substitution Fails: The Criticality of Positional and Electronic Effects in Pyridine, 3-(2-propenyloxy)-


Selecting the correct allyloxypyridine isomer or alkoxy analog is not a trivial matter of interchangeability. The position of the allyloxy group on the pyridine ring fundamentally dictates the molecule's electronic distribution, basicity (pKa), physical properties like boiling point, and most importantly, its reactivity profile in key transformations like the Claisen rearrangement [1]. For instance, the 3-position substituent exerts a distinct inductive and resonance effect compared to the 2- or 4- positions, which directly impacts the nucleophilicity of the pyridine nitrogen and the electron density of the ring [2]. This translates to quantifiable differences in reaction rates, regioselectivity, and product yields when employed in synthetic sequences. Furthermore, even subtle changes in the alkyl chain (e.g., methyl vs. allyl) alter key physicochemical parameters like solubility and boiling point, impacting purification and formulation workflows. Therefore, a scientific or industrial user cannot assume that a closely related analog (e.g., 2-allyloxypyridine or 3-methoxypyridine) will perform equivalently. The evidence below quantifies these differences, enabling a data-driven selection for specific research or manufacturing objectives.

Product-Specific Quantitative Evidence Guide for Pyridine, 3-(2-propenyloxy)-


Evidence Item 1: Comparative Basicity (pKa) Distinguishes 3-Allyloxy from 2-Allyloxy and 4-Allyloxy Isomers

The basicity of pyridine derivatives is a critical factor influencing their behavior in acid-base reactions, salt formation, and biological interactions. Pyridine, 3-(2-propenyloxy)- exhibits a distinct pKa compared to its positional isomers, directly impacting its protonation state under physiological or synthetic conditions [1]. Specifically, the 3-allyloxy isomer has a predicted pKa of 4.67±0.10 , which is notably different from the 2-allyloxy isomer (pKa 4.41±0.19) and an experimentally determined value of 4.15 (at 25°C) for the 4-allyloxy isomer [2].

Physical Organic Chemistry Basicity Isomer Comparison pKa

Evidence Item 2: Comparative Basicity (pKa) Differentiates 3-Allyloxy from Common 3-Alkoxy Analogs

Beyond positional isomerism, the nature of the alkoxy chain significantly modulates the basicity of the pyridine nitrogen. Pyridine, 3-(2-propenyloxy)- with a predicted pKa of 4.67 exhibits a markedly different protonation equilibrium compared to its saturated analog, 3-ethoxypyridine, which has an experimentally determined pKa of 8.59 [1]. The allyl group's electron-withdrawing nature (via the π-system) makes the 3-allyloxy derivative significantly less basic than the 3-ethoxy derivative by over 3.9 pKa units. In contrast, the 3-methoxy derivative has a pKa of 4.78 [2], which is very close to the 3-allyloxy compound, highlighting that the allyl group exerts an electronic effect similar to a methyl group but offers distinct synthetic reactivity.

Physical Organic Chemistry Basicity Analog Comparison pKa Drug Design

Evidence Item 3: Differential Boiling Point as a Key Factor in Purification and Formulation

The physical properties of allyloxypyridines, particularly boiling point, vary significantly with the position of substitution, which is a critical parameter for purification by distillation and for assessing volatility. Pyridine, 3-(2-propenyloxy)- has a reported boiling point of 96 °C at 12 Torr . In stark contrast, the 2-allyloxy isomer boils at 194 °C at 760 mmHg [1], and the 4-allyloxy isomer boils at approximately 216.7 °C at 760 mmHg [2].

Process Chemistry Purification Physical Properties Boiling Point Isomer Comparison

Evidence Item 4: Comparative Density as a Differentiator from 3-Alkoxy Analogs

Density is a fundamental property affecting solution preparation, material handling, and formulation development. Pyridine, 3-(2-propenyloxy)- has a predicted density of 1.002 g/cm³ . This value is notably lower than that of the 3-methoxy analog, which has a reported density of 1.083 g/cm³ , and higher than the 3-ethoxy analog, with a density of ~0.996 g/cm³ . This places the 3-allyloxy derivative at a distinct point on the density spectrum for 3-substituted pyridine ethers.

Formulation Chemistry Physical Properties Density Analog Comparison Solubility

Evidence Item 5: Synthetic Accessibility and Purity Profile as a Procurement Consideration

The commercial availability and purity of a starting material are paramount for reproducible research and cost-effective manufacturing. Pyridine, 3-(2-propenyloxy)- is typically offered with a minimum purity specification of 95% . This is consistent with the purity profiles of common analogs like 3-methoxypyridine (≥96-97%) [1] and 3-ethoxypyridine (≥95%) . However, the synthesis of the 3-allyloxy isomer is known to be more challenging than its 2- and 4- counterparts. Historical attempts to prepare 3-allyloxypyridine from sodium allyloxide and 3-bromopyridine resulted in polymerization and only trace yields, highlighting its more demanding synthetic route compared to other isomers [2]. This contrasts with the relatively straightforward synthesis of the 2- and 4-allyloxy isomers, which are often more readily accessible.

Synthetic Chemistry Procurement Purity Scalability Synthesis

Best Research and Industrial Application Scenarios for Pyridine, 3-(2-propenyloxy)-


Scenario 1: Designing pH-Sensitive Molecular Probes or Materials

Given its distinct pKa of 4.67 , Pyridine, 3-(2-propenyloxy)- is uniquely suited for applications requiring a pyridine-based moiety with a precisely tuned basicity that falls between the 2- and 4-allyloxy isomers (pKa 4.41 and 4.15) and is drastically different from saturated alkoxy analogs like 3-ethoxypyridine (pKa 8.59). This makes it an ideal building block for constructing pH-sensitive fluorescent probes, drug delivery systems that rely on protonation for activation, or in catalyst design where the nitrogen's basicity governs activity.

Scenario 2: Optimizing Purification Workflows in Process Chemistry

The significantly lower boiling point of the 3-isomer (96 °C at 12 Torr) compared to the 2- (194 °C) and 4- (216.7 °C) isomers provides a clear process advantage. In multistep syntheses where the target compound is a volatile intermediate, the 3-allyloxypyridine can be more readily and gently purified by vacuum distillation, minimizing thermal decomposition and reducing energy costs. This makes it the preferred choice when volatility is a desired separation characteristic.

Scenario 3: Investigating Regioselective Claisen Rearrangements

The unique electronic environment created by the 3-allyloxy group on the pyridine ring directs the course of sigmatropic rearrangements in ways distinct from its 2- and 4- isomers [1]. Researchers exploring the scope and regioselectivity of the Claisen rearrangement or related [3,3]-sigmatropic shifts will find the 3-isomer essential for accessing specific rearrangement pathways and product distributions that are not accessible from the other positional isomers. Its use is fundamental for mapping structure-reactivity relationships in these transformations.

Scenario 4: Developing Specialty Polymers and Crosslinkers

The terminal alkene of the allyl group makes Pyridine, 3-(2-propenyloxy)- a valuable monomer or crosslinking agent in polymer chemistry . The position of the pyridyl ether group (3-position) directly influences the resulting polymer's properties, such as thermal stability, glass transition temperature, and the basicity of the polymer backbone. For applications requiring a specific balance of these properties, the 3-isomer provides a distinct profile compared to polymers derived from 2- or 4-allyloxypyridine monomers.

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